molecular formula BiPO4<br>BiO4P B7802045 Bismuth phosphate CAS No. 17409-92-6

Bismuth phosphate

Cat. No.: B7802045
CAS No.: 17409-92-6
M. Wt: 303.952 g/mol
InChI Key: SFOQXWSZZPWNCL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth phosphate (BiPO₄) is an inorganic compound with a monoclinic or hexagonal crystal structure, depending on synthesis conditions. It is synthesized via methods such as hydrothermal synthesis, melt quenching (for glass matrices), and solvothermal routes . Key properties include high refractive index (~1.8–2.2), low phonon energy (~900–1200 cm⁻¹), and broad optical transparency, making it suitable for photonic applications like lasers, optical amplifiers, and sensors . BiPO₄ also exhibits catalytic activity and radiopacity, enabling applications in environmental remediation (e.g., phosphate adsorption) and biomedical materials (e.g., radiopacifiers in dental composites) .

In glass matrices, this compound demonstrates enhanced solubility for rare-earth (RE) dopants (e.g., Pr³⁺, Dy³⁺, Er³⁺) due to its open network structure, which improves luminescence efficiency for visible and near-IR applications . Compared to silicate or germanate glasses, BiPO₄ glasses exhibit lower melting temperatures and higher chemical durability when modified with fluorides (e.g., BaF₂, LiF) .

Properties

IUPAC Name

bismuth;phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOQXWSZZPWNCL-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiPO4, BiO4P
Record name bismuth(III) orthophosphate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884443
Record name Phosphoric acid, bismuth(3+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.952 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless solid; Does not melt when heated; [Merck Index]
Record name Bismuth phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10049-01-1
Record name Bismuth phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, bismuth(3+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, bismuth(3+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth orthophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMUTH PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9P58L0522
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bismuth phosphate can be synthesized using several methods, each affecting its structure, morphology, and properties. Two common synthetic routes are the co-precipitation method and the solid-state method .

Chemical Reactions Analysis

Dissolution and Acid-Base Reactivity

BiPO₄ exhibits limited solubility in water but dissolves in concentrated acids:

ReactionConditionsSolubility DataSource
BiPO₄+3HClBiCl₃+H₃PO₄\text{BiPO₄} + 3\text{HCl} \rightarrow \text{BiCl₃} + \text{H₃PO₄}Dilute HCl, ambient temperatureSlightly soluble
BiPO₄+3HNO₃Bi(NO₃)₃+H₃PO₄\text{BiPO₄} + 3\text{HNO₃} \rightarrow \text{Bi(NO₃)₃} + \text{H₃PO₄}Concentrated HNO₃, boilingComplete dissolution

In nitric acid, BiPO₄ dissolution is critical for recovering plutonium during reprocessing . The compound is insoluble in ethanol and alkaline solutions .

Redox Behavior in Nuclear Separations

BiPO₄’s redox inertness allows it to act as a carrier in plutonium redox cycles:

  • Oxidation : Pu⁴⁺ is oxidized to Pu⁶⁺ using NaBiO₃ or KMnO₄, preventing co-precipitation with BiPO₄ .

  • Reduction : Ferrous ammonium sulfate reduces Pu⁶⁺ back to Pu⁴⁺, enabling re-precipitation with BiPO₄ .

This redox cycling achieves >99.99% removal of gamma-emitting fission products .

Catalytic Oxidation of Methane

BiPO₄ nanoparticles (synthesized in diethylene glycol) catalyze methane oxidation to formaldehyde (HCHO\text{HCHO}) with O₂:

CH₄+O₂BiPO₄HCHO+H₂O\text{CH₄} + \text{O₂} \xrightarrow{\text{BiPO₄}} \text{HCHO} + \text{H₂O}

CatalystTemperature RangeHCHO SelectivityKey Mechanism InsightSource
BiPO₄-DEG500–600°C40–60%Surface-active oxygen species
FePO₄500–600°C<20%Phosphate unit involvement

Operando studies reveal BiPO₄’s surface oxygen radicals (O\text{O}^-) directly activate C-H bonds in methane .

Thermal Decomposition and Phase Transitions

BiPO₄ undergoes structural changes upon heating:

Temperature RangePhase TransitionObservationsSource
75–175°CLoss of 0.5 H₂O → Hexagonal → MonaziteExothermic, partial dehydration
600–700°CMonazite → High-temperature polymorphIrreversible, single-phase above 700°C

The high-temperature polymorph shows enhanced thermal stability but retains similar chemical reactivity .

Interaction with Halogens

BiPO₄+6HFBiF₃+H₃PO₄+3HF\text{BiPO₄} + 6\text{HF} \rightarrow \text{BiF₃} + \text{H₃PO₄} + 3\text{HF}

This reaction is theoretical and not widely documented in practice .

Solubility Product and Equilibrium

The solubility product constant (KspK_{sp}) for BiPO₄ is:

Ksp=1022.89(pKsp=22.89)K_{sp} = 10^{-22.89} \quad (\text{p}K_{sp} = 22.89)

This extremely low value underscores its low solubility in neutral and alkaline environments .

Scientific Research Applications

Nuclear Chemistry

Bismuth Phosphate Process

The this compound process is a crucial method for extracting plutonium from irradiated uranium in nuclear reactors. This process involves several steps:

  • Dissolution : Spent nuclear fuel is dissolved in nitric acid.
  • Precipitation : Bismuth nitrate and phosphoric acid are added to form this compound precipitate, which co-precipitates plutonium along with fission products.
  • Separation : The precipitate is removed, significantly reducing gamma radiation by approximately 90% .

Table 1: Comparison of Separation Methods

MethodEfficiencyBy-productsRadiation Reduction
This compoundHighPlutonium Cake90%
Lanthanum FluorideVery HighMore Corrosive Waste>90%

Biomedical Applications

Antimicrobial Properties

Bismuth compounds, including this compound, have been studied for their antimicrobial activities, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Recent studies highlight:

  • Mechanisms of Action : Bismuth disrupts multiple pathways in H. pylori, inhibiting growth and virulence factors such as CagA and VacA .
  • Formulations : Novel bismuth complexes have shown significant activity against resistant strains of bacteria like MRSA and VRE, indicating potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Bismuth Compounds

CompoundMIC (μM)Target Organisms
Binuclear Bi₃+ Complex8.84H. pylori
Diphenyl Mono-phosphinate Bi0.63-1.25MRSA, VRE
Indole-Carboxylate Bi Complexes0.19-0.39Leishmania major

Photocatalysis

Hydrogen Production

This compound has emerged as a promising photocatalyst for water splitting to produce hydrogen. It exhibits superior performance compared to traditional catalysts like titanium dioxide (TiO₂):

  • Catalytic Efficiency : Under ultraviolet light, this compound achieves higher hydrogen production rates than commercial TiO₂ .
  • Mechanistic Insights : The compound facilitates efficient charge separation and transfer during photocatalytic reactions.

Case Study 1: Plutonium Extraction Efficiency

A study conducted at the Pacific Northwest National Laboratory simulated the this compound extraction process to evaluate fission product behavior during plutonium precipitation. The results indicated that only trace amounts of certain fission products precipitated with the this compound, leading to improved waste management strategies in nuclear facilities .

Case Study 2: Antimicrobial Efficacy Against H. pylori

Recent bioinformatics analyses combined with bioassays demonstrated that bismuth compounds could effectively inhibit H. pylori growth by targeting essential metabolic pathways. This multi-targeted approach highlights the potential for developing new antibiotics based on bismuth chemistry .

Mechanism of Action

The mechanism by which bismuth phosphate exerts its effects is primarily through its photocatalytic activity. When exposed to UV light, this compound generates electron-hole pairs, which can react with water and oxygen to produce reactive oxygen species. These reactive species can then degrade organic pollutants or kill cancer cells by inducing oxidative stress .

Comparison with Similar Compounds

Calcium Phosphate (Ca₃(PO₄)₂)

  • Radiopacity : Undoped calcium phosphate has lower radiopacity (33% less than Bi-doped Baghdadite) due to the absence of high-atomic-number elements. Bismuth-doped Baghdadite (Ca₂.₉Bi₀.₁ZrSi₂O₉) shows 115% higher radiopacity than calcium phosphate, making it superior for orthopedic imaging .
  • Biocompatibility : Calcium phosphate is biocompatible but lacks antimicrobial properties. Bismuth-doped variants enhance osteoblast proliferation and antimicrobial activity .

Other Bismuth Phosphates

  • Cubic vs. Monoclinic BiPO₄: Cubic BiPO₄ exhibits linear capacitive humidity sensing (1.1 pF to 12,908 pF over 0–90% RH), outperforming monoclinic BiPO₄ (nonlinear response, 1.2–1,097 pF) due to its higher surface area and structural porosity .
  • Organic-Inorganic Hybrids: Phosphate-benzimide hybrids combine phosphate’s ion-exchange capacity with organic polymers’ flexibility, enabling advanced membrane separation—a niche where BiPO₄ is less explored .

Table 1: Structural and Functional Comparison of Phosphate-Based Compounds

Compound Structure Key Properties Applications
BiPO₄ (Cubic) Cubic High humidity sensitivity, linear response Sensors
BiPO₄ (Monoclinic) Monoclinic Moderate humidity sensitivity Catalysis
Ca₃(PO₄)₂ Trigonal Biocompatible, low radiopacity Bone grafts
Bi-Doped Baghdadite Cubic High radiopacity, antimicrobial Orthopedic imaging

Other Bismuth Compounds

Bismuth Oxide (Bi₂O₃)

  • Optical Properties : Bi₂O₃-doped glasses have high refractive indices (~2.0–2.5) but suffer from darkening at high temperatures, limiting optical clarity. BiPO₄ glasses avoid this issue due to stable phosphate networks .
  • Chemical Stability : Bi₂O₃ reacts with sodium hypochlorite (NaOCl), causing discoloration in dental materials. BiPO₄ shows better stability in similar conditions .

Bismuth Vanadate (BiVO₄)

  • Morphology Control: BiVO₄ forms nanosheets, cuboids, or spheres depending on phosphate additives (e.g., NaH₂PO₄) and pH. BiPO₄’s morphology is less tunable but offers superior luminescence for RE doping .
  • Photocatalysis : BiVO₄ has a narrower bandgap (~2.4 eV) than BiPO₄ (~3.8 eV), enabling visible-light absorption. However, BiPO₄/Bi₂Fe₄O₉ heterojunctions enhance RhB degradation efficiency by 40% compared to pure BiVO₄ .

Table 2: Bismuth Phosphate vs. Other Bismuth Compounds

Compound Bandgap (eV) Key Strength Limitation
BiPO₄ 3.8 High luminescence efficiency Limited visible-light absorption
Bi₂O₃ 2.1–2.8 High refractive index Thermal discoloration
BiVO₄ 2.4 Visible-light photocatalysis Low charge separation
Bi₇O₉I₃ 1.9–2.1 High phosphate adsorption Complex synthesis

Heavy Metal Phosphates

Lead Phosphate (Pb₃(PO₄)₂)

  • Toxicity : Lead compounds are toxic, whereas BiPO₄ is biocompatible and used in dental/medical applications .
  • Optical Properties : Lead phosphate glasses have higher density (~6.5 g/cm³) but lower RE solubility than BiPO₄ glasses .

Antimony/Arsenic Phosphates

  • Reactivity : Arsenic phosphate (AsPO₄) is unstable in aqueous environments, unlike BiPO₄, which retains structural integrity in humidity .

Key Research Findings

  • Optical Amplifiers : Er³⁺/Yb³⁺-doped BiPO₄ glasses exhibit a 1.5 μm emission bandwidth of 80 nm, surpassing silicate (35 nm) and phosphate (50 nm) glasses, ideal for WDM systems .
  • Photocatalysis : BiPO₄/Bi₂Fe₄O₉ composites degrade 95% of RhB in 90 minutes under visible light, outperforming BiVO₄ (70%) .
  • Biomedical Stability : BiPO₄ maintains radiopacity without discoloration in physiological solutions, unlike Bi₂O₃ .

Table 3: Radiopacity and Stability in Bioceramics

Material Radiopacity (vs. Al) Stability in NaOCl
BiPO₄ 1.5× Al Stable
Bi₂O₃ 2.0× Al Discolors
Ca₃(PO₄)₂ 0.3× Al Stable
Bi-Doped Baghdadite 1.8× Al Stable

Biological Activity

Bismuth phosphate (BiPO4) has garnered attention in various fields, particularly in its biological applications and its role as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a compound that has been traditionally used in medicine, particularly for gastrointestinal disorders. Its primary biological activity is linked to its ability to interact with various biological systems, especially in combating infections caused by Helicobacter pylori and exhibiting antimicrobial properties against other pathogens.

  • Antimicrobial Activity :
    • Bismuth compounds, including this compound, have been shown to inhibit the growth of H. pylori. This bacterium is associated with gastric ulcers and chronic gastritis. Bismuth acts by disrupting multiple pathways within the bacterium, including oxidative defense systems and pH-buffering capabilities .
    • Recent studies have demonstrated that bismuth can downregulate virulence factors such as CagA and VacA in H. pylori, thereby reducing its pathogenicity .
  • Enzyme Inhibition :
    • Bismuth has been found to inhibit several key enzymes involved in bacterial metabolism and respiration, such as urease and F1-ATPase . This inhibition can lead to the disruption of essential metabolic processes within the bacteria.
  • Bioavailability and Toxicity :
    • The bioavailability of bismuth is notably low; less than 1% of orally ingested bismuth is absorbed. This characteristic ensures that even with multiple doses, plasma concentrations remain below toxic thresholds . The detoxification mechanisms within mammalian cells further mitigate potential toxicity.

Case Study 1: Efficacy Against H. pylori

A study by Yao et al. employed integrative proteomic and metabolomic analyses to investigate the effects of bismuth on six strains of H. pylori isolated from patients. The findings revealed that bismuth not only inhibited bacterial growth but also disrupted various metabolic pathways critical for bacterial survival .

Case Study 2: Antibacterial Activity

Research into bismuth phosphinate complexes demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The most active complexes displayed effective inhibition at concentrations ranging from 0.63 to 1.25 μM . This suggests potential for developing new bismuth-based antibiotics.

Data Table: Summary of Biological Activities

Activity Mechanism Target Organisms References
Inhibition of H. pyloriDisruption of metabolic pathways, enzyme inhibitionH. pylori
Antibacterial against MRSA/VREDirect inhibition via bismuth phosphinate complexesMRSA, VRE
Low toxicityLimited absorption and detoxification by mammalian cellsMammalian cells

Q & A

Q. What are the standard synthesis methods for Bismuth Phosphate, and how do reaction conditions influence crystallinity and particle size?

this compound (BiPO₄) is synthesized via three primary methods:

  • Co-precipitation : Mixing bismuth nitrate with a soluble phosphate source (e.g., NaH₂PO₄) in aqueous media under controlled pH and temperature. This method yields fine particles but may require post-synthesis calcination to improve crystallinity .
  • Solid-state reaction : Heating Bi₂O₃ and NH₄H₂PO₄ at ~500°C. This produces highly crystalline materials but with larger particle sizes .
  • Hydrothermal synthesis : Reacting precursors in a sealed autoclave at 160°C for 6–12 hours. This method allows precise control over morphology and phase purity, favoring hexagonal or monoclinic polymorphs depending on pH and temperature . Key factors: Higher temperatures and alkaline conditions favor hexagonal phases, while acidic conditions stabilize monoclinic structures .

Q. Which spectroscopic and structural characterization techniques are critical for analyzing this compound?

  • XRD : Identifies crystalline phases and polymorphs (e.g., distinguishing monoclinic vs. hexagonal BiPO₄) .
  • FTIR and Raman spectroscopy : Detect phosphate group vibrations (e.g., PO₄³⁻ symmetric stretching at ~950 cm⁻¹) and structural defects .
  • XPS : Confirms oxidation states (Bi³⁺, P⁵⁺) and surface composition .
  • SEM/TEM : Resolve particle morphology and size distribution, critical for photocatalytic applications .

Q. How is this compound quantified in complex matrices such as nuclear waste or biological samples?

  • ICP-MS : Measures Bi³⁺ ion concentration in dissolved samples, with detection limits <1 ppb. Matrix effects from coexisting metals (e.g., U, Pu) require separation protocols like ion exchange .
  • Gravimetric analysis : Precipitation as BiPO₄ or BiOCl, though less precise for trace amounts .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s photocatalytic activity for pollutant degradation?

BiPO₄’s bandgap (~3.8 eV) enables UV light absorption, generating electron-hole pairs. Holes oxidize organic pollutants (e.g., methylene blue) directly or via hydroxyl radicals. Modifications like doping with Eu³⁺ or compositing with BiVO₄ reduce recombination rates and extend visible-light response . Challenges include low surface area in pure BiPO₄, addressed by nanostructuring or hybrid catalysts .

Q. How did the historical this compound Process isolate plutonium, and what analytical challenges persist in legacy nuclear waste?

The this compound Process (1940s) involved precipitating Pu⁴⁺ with BiPO₄ from nitric acid solutions, leaving fission products (e.g., Cs, Sr) in the supernatant. Key issues included:

  • Incomplete Pu recovery : Up to 10% loss due to colloidal BiPO₄-Pu complexes .
  • Fission product carryover : Residual ⁹⁰Sr and ¹³⁷Cs in sludge require advanced leaching studies (e.g., NaOH dissolution kinetics) for safe waste treatment .

Q. How do environmental factors like pH and ionic strength affect this compound’s stability and dissolution in caustic solutions?

  • Acidic media : BiPO₄ dissolves slowly (t½ >24 hrs in 1M HCl), releasing Bi³⁺ and PO₄³⁻ .
  • Alkaline conditions : Rapid dissolution in NaOH (>2M) via ligand-assisted mechanisms, critical for nuclear waste sludge processing. Coexisting metal phosphates (e.g., FePO₄) retard dissolution by forming passivation layers .

Q. What design considerations improve this compound photocatalyst recovery in water treatment systems?

Lab-scale rapid clarifiers achieve >96% BiPO₄ recovery at overflow rates of 0.4 m/h. Scaling requires parallel clarifiers to handle flow rates >100 m³/d. Agglomeration agents (e.g., polyacrylamide) enhance settling but may reduce catalytic activity upon reuse .

Q. How do this compound’s properties compare to other bismuth-based catalysts (e.g., Bi₂MoO₆, BiOX) in oxidation reactions?

  • Bandgap : BiPO₄ (3.8 eV) vs. Bi₂MoO₆ (2.7 eV) enables broader UV activity but limits visible-light response .
  • Surface acidity : BiPO₄’s PO₄³⁻ groups enhance adsorption of polar pollutants (e.g., dyes) vs. non-polar substrates better suited for Bi₂O₃ .

Data Contradictions and Resolution

Q. Why do studies report conflicting photocatalytic efficiencies for this compound under similar conditions?

Discrepancies arise from variations in:

  • Crystallinity : Hydrothermal samples (high crystallinity) outperform co-precipitated ones .
  • Pollutant concentration : Efficiency drops above 20 ppm due to light absorption competition .
  • Light source intensity : UV-A (320–400 nm) vs. UV-C (<280 nm) alters quantum yield calculations .

Q. How can researchers reconcile divergent phase stability reports for this compound polymorphs?

Hexagonal BiPO₄ is metastable but persists at ambient conditions if synthesized hydrothermally. In situ XRD shows phase transitions to monoclinic above 600°C, but impurities (e.g., Na⁺) stabilize hexagonal forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth phosphate
Reactant of Route 2
Bismuth phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.